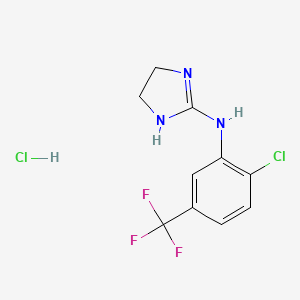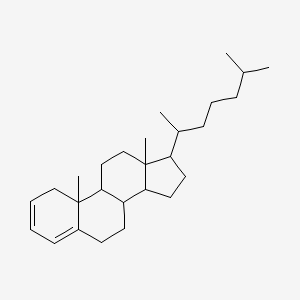![molecular formula C15H12ClN3O5 B11996027 2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide is a complex organic compound that combines the structural features of phenoxyacetic acid and benzylidene hydrazide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide typically involves the following steps:
-
Preparation of 2-(2-chloro-phenoxy)-acetic acid: : This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Synthesis of 4-hydroxy-3-nitro-benzaldehyde: : This intermediate can be prepared by nitration of 4-hydroxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and should be carefully controlled to avoid over-nitration.
-
Formation of the hydrazone: : The final step involves the condensation of 2-(2-chloro-phenoxy)-acetic acid with 4-hydroxy-3-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is typically carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the hydrazide moiety, leading to the formation of corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group, potentially altering the compound’s biological activity.
-
Substitution: : The chloro group in the phenoxyacetic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction can be used to introduce new functional groups and modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Amines, thiols, nucleophilic conditions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Functionalized derivatives with new substituents.
科学的研究の応用
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it a candidate for the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound may affect various cellular pathways, including those involved in oxidative stress, apoptosis, and signal transduction. Its effects on these pathways can result in changes in cell behavior and function.
類似化合物との比較
Similar Compounds
2-(2-Chloro-phenoxy)-acetic acid: Shares the phenoxyacetic acid moiety but lacks the benzylidene hydrazide group.
4-Hydroxy-3-nitro-benzaldehyde: Contains the benzaldehyde moiety but lacks the phenoxyacetic acid and hydrazide groups.
Hydrazones: A class of compounds containing the hydrazone functional group, similar to the hydrazide moiety in the target compound.
Uniqueness
2-(2-Chloro-phenoxy)-acetic acid (4-hydroxy-3-nitro-benzylidene)-hydrazide is unique due to its combination of structural features from phenoxyacetic acid and benzylidene hydrazide This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
特性
分子式 |
C15H12ClN3O5 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-3-1-2-4-14(11)24-9-15(21)18-17-8-10-5-6-13(20)12(7-10)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+ |
InChIキー |
BQZIQWUGPRNBSV-CAOOACKPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)




![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)



![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
